molecular formula C21H26ClN3O B5365704 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide

カタログ番号 B5365704
分子量: 371.9 g/mol
InChIキー: LICWBKHLXGNOIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and inflammatory conditions.

科学的研究の応用

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied in the context of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), where it has shown efficacy in animal models.

作用機序

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide exerts its pharmacological effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune disorders.

実験室実験の利点と制限

One of the main advantages of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, this compound has some limitations in lab experiments, such as its poor solubility and stability in aqueous solutions. These limitations can affect the reproducibility and reliability of experimental results.

将来の方向性

Despite the promising preclinical results, the clinical development of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been limited by its poor pharmacokinetic properties. Future research efforts will focus on the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other diseases, such as multiple sclerosis and asthma, will be further explored in preclinical and clinical studies.

合成法

The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-chloro-4-(4-methyl-1-piperazinyl)aniline, which is then reacted with 4-isopropylbenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

特性

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-15(2)16-4-6-17(7-5-16)21(26)23-18-8-9-20(19(22)14-18)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICWBKHLXGNOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。